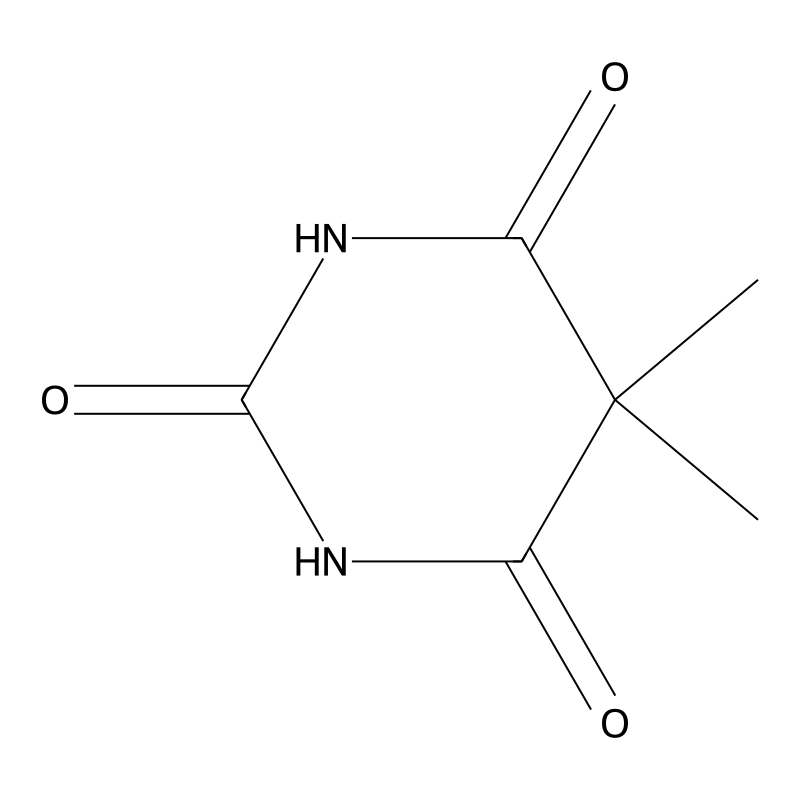5,5-Dimethylbarbituric acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
5,5-Dimethylbarbituric acid is a derivative of barbituric acid, characterized by the presence of two methyl groups at the fifth carbon position of the barbituric acid structure. Its molecular formula is , and it has a molecular weight of approximately 156.14 g/mol. The compound is known for its structural similarity to other barbiturates, which are a class of drugs that act as central nervous system depressants. The compound's structural formula can be represented as follows:
textO ||C - C - N - C - C| | | |N - C C - CH3| |CH3 O
5,5-Dimethylbarbituric acid is utilized in various chemical and biological applications due to its unique properties and reactivity.
- Acid-Base Reactions: The compound can act as a weak acid due to the presence of the carboxylic group, allowing it to form salts with bases.
- Condensation Reactions: It can react with aldehydes or ketones to form imines or related compounds.
- Hydrolysis: Under acidic or basic conditions, 5,5-dimethylbarbituric acid can hydrolyze, leading to the formation of simpler molecules.
These reactions make it a versatile compound in synthetic organic chemistry.
The synthesis of 5,5-dimethylbarbituric acid typically involves:
- Condensation Reaction: The reaction between malonic acid derivatives and urea or thiourea under acidic conditions.
- Cyclization: Following the initial condensation, cyclization occurs to form the barbituric acid skeleton.
- Methylation: The introduction of methyl groups at the fifth position can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
These methods allow for the efficient production of 5,5-dimethylbarbituric acid in laboratory settings .
5,5-Dimethylbarbituric acid finds applications in various fields:
- Pharmaceuticals: It serves as a precursor in the synthesis of more complex pharmaceutical compounds.
- Research: Used in studies exploring the structure-activity relationship of barbiturate derivatives.
- Chemical Synthesis: Acts as an intermediate in organic synthesis for developing new compounds with desired biological activities.
Interaction studies involving 5,5-dimethylbarbituric acid primarily focus on its interactions with other molecules:
- Protein Binding: Investigations into how this compound interacts with plasma proteins could provide insights into its pharmacokinetics.
- Enzyme Inhibition: Studies may also explore whether it inhibits specific enzymes related to neurotransmitter metabolism.
These interactions are crucial for understanding its potential therapeutic applications and side effects.
Several compounds share structural similarities with 5,5-dimethylbarbituric acid. Key comparisons include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Barbituric Acid | No methyl groups at C-5 | Parent compound; used as a sedative |
| 5-Ethylbarbituric Acid | Ethyl group at C-5 | More potent sedative effects |
| 5-Methylbarbituric Acid | One methyl group at C-5 | Intermediate potency |
| 5-Phenylbarbituric Acid | Phenyl group at C-5 | Increased lipophilicity |
The uniqueness of 5,5-dimethylbarbituric acid lies in its specific methyl substitution pattern at the fifth position, which influences its chemical reactivity and biological activity compared to these similar compounds.








